
2-azido-1-phenylethanone chemical properties
and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Azido-1-phenylethanone

Cat. No.: B1278753 Get Quote

An In-depth Technical Guide to 2-Azido-1-phenylethanone: Properties, Synthesis, and

Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-azido-1-phenylethanone
(phenacyl azide), a versatile chemical intermediate. Tailored for researchers, scientists, and

professionals in drug development, this document delves into the molecule's core chemical

properties, structure, synthesis, and its pivotal role in modern organic chemistry, particularly in

the construction of complex heterocyclic systems.

Molecular Structure and Physicochemical
Properties
2-Azido-1-phenylethanone, with the chemical formula C₈H₇N₃O, is an α-azido ketone

derivative of acetophenone.[1] Its structure is characterized by a phenyl group attached to a

carbonyl, which is adjacent to a methylene group substituted with an azide (-N₃) moiety. This

unique arrangement of functional groups—an aromatic ring, a ketone, and a reactive azide—

underpins its synthetic utility and chemical behavior. The azide group, in particular, makes the

molecule a high-energy compound that requires careful handling.[1]

The juxtaposition of the electron-withdrawing carbonyl group and the azide group enhances the

acidity of the α-hydrogen atoms, a property that can be exploited in various base-mediated C-C
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bond-forming reactions.[2][3]

Caption: Chemical structure of 2-azido-1-phenylethanone.

Table 1: Physicochemical Properties of 2-Azido-1-phenylethanone

Property Value Reference

CAS Number 1816-88-2 [1][4]

Molecular Formula C₈H₇N₃O [1][4]

Molecular Weight 161.16 g/mol [1][4]

IUPAC Name 2-azido-1-phenylethanone [4]

Synonyms
Phenacyl azide, α-

Azidoacetophenone
[1][4]

Appearance Colorless to pale yellow solid [1]

SMILES
C1=CC=C(C=C1)C(=O)CN=

[N+]=[N-]
[4]

InChIKey
WRDIOBBSDOAUDU-

UHFFFAOYSA-N
[4]

Spectroscopic Characterization
The structure of 2-azido-1-phenylethanone can be unequivocally confirmed using standard

spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional

groups. A strong, sharp absorption band is expected around 2100 cm⁻¹, which is

characteristic of the asymmetric stretching vibration of the azide moiety. Another prominent

strong band appears in the region of 1680-1700 cm⁻¹, corresponding to the C=O stretching

of the aryl ketone. Aromatic C-H stretching vibrations are typically observed above 3000

cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show a multiplet in the aromatic region (~7.4-

8.0 ppm) corresponding to the five protons of the phenyl ring. A sharp singlet would

appear further upfield (~4.3-4.6 ppm) integrating to two protons, representing the

methylene group (-CH₂-) adjacent to both the carbonyl and azide groups.

¹³C NMR: The carbon spectrum would display a signal for the carbonyl carbon at the

downfield end (~190-195 ppm). The aromatic carbons would produce several signals in

the ~127-135 ppm range. The methylene carbon attached to the azide group would be

expected around 50-55 ppm.

Synthesis Protocol: Nucleophilic Substitution
2-Azido-1-phenylethanone is most commonly and efficiently synthesized via a nucleophilic

substitution reaction (Sₙ2) where 2-bromoacetophenone is treated with an azide salt, typically

sodium azide (NaN₃).

Starting Materials
Reaction & Workup Final Product

2-Bromoacetophenone

Dissolve in Solvent
(e.g., Acetone/Water)

Sodium Azide (NaN3)
React at RT

(e.g., 2-4 hours)
Aqueous Workup

(Extraction with Ethyl Acetate) Dry & Concentrate Purification
(Column Chromatography) 2-Azido-1-phenylethanone

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-azido-1-phenylethanone.

Detailed Step-by-Step Methodology:

Reagent Preparation: In a well-ventilated fume hood, dissolve 2-bromoacetophenone (1.0

eq) in a suitable solvent system such as a mixture of acetone and water (e.g., 4:1 v/v). The

use of a polar aprotic solvent like DMF is also effective.[6]

Causality: A polar solvent is required to dissolve both the organic starting material and the

inorganic azide salt, facilitating the reaction. Water can increase the solubility of sodium
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azide.

Reaction Initiation: To the stirred solution, add sodium azide (NaN₃, ~1.2 eq) portion-wise at

room temperature.

Causality: A slight excess of the nucleophile (azide) is used to ensure the complete

consumption of the limiting electrophile (2-bromoacetophenone), driving the reaction to

completion. Portion-wise addition helps control any potential exotherm.

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The

progress can be monitored by Thin Layer Chromatography (TLC) by observing the

disappearance of the starting material spot.

Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel

containing cold water. Extract the aqueous phase three times with an organic solvent like

ethyl acetate or dichloromethane.

Causality: This step separates the organic product from the water-soluble inorganic salts

(NaBr and excess NaN₃).

Drying and Concentration: Combine the organic extracts and wash with brine to remove

residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Trustworthiness: This self-validating step ensures that all water and inorganic byproducts

are removed before isolation, preventing contamination of the final product.

Purification: The resulting crude product, often a pale yellow oil or solid, can be purified by

column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary to

yield the pure 2-azido-1-phenylethanone.

Safety Note: Organic azides are potentially explosive and sensitive to heat, shock, and light.[1]

Sodium azide is highly toxic. All procedures must be performed with extreme caution in a well-

ventilated fume hood using appropriate personal protective equipment (PPE). Avoid contact

with acids and heavy metals, which can form highly explosive hydrazoic acid or heavy metal

azides, respectively.[7]
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Chemical Reactivity and Synthetic Applications
The synthetic power of 2-azido-1-phenylethanone lies in the diverse reactivity of its functional

groups, making it a valuable precursor for a wide array of nitrogen-containing compounds.[2][8]

Key Synthetic Transformations
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1,3-Dicarbonyls

Click to download full resolution via product page

Caption: Key reaction pathways involving 2-azido-1-phenylethanone.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is arguably the most

prominent application. The azide group readily participates in the "click chemistry" reaction

with terminal alkynes to regioselectively form 1,4-disubstituted 1,2,3-triazoles.[8] This

reaction is exceptionally robust, high-yielding, and tolerant of numerous functional groups,

making it a cornerstone of medicinal chemistry and materials science.[7]

Synthesis of Heterocycles:

Imidazoles: Pyrolysis of phenacyl azide can lead to the formation of an intermediate that

dimerizes and dehydrates to yield substituted imidazoles, such as 2-benzoyl-4-

phenylimidazole.[6]

Oxazoles: Under Vilsmeier-Haack conditions (e.g., POCl₃/DMF), α-azido ketones can

undergo cyclization to form oxazole derivatives.[6]

Pyrroles: Condensation reactions with 1,3-dicarbonyl compounds can be used to construct

substituted pyrrole rings, which are prevalent in pharmaceutically active compounds.[6]
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Reduction to α-Amino Ketones: The azide group can be selectively reduced to a primary

amine without affecting the ketone. Common methods include catalytic hydrogenation

(H₂/Pd-C) or the Staudinger reaction (using triphenylphosphine followed by hydrolysis). The

resulting α-amino ketones are themselves valuable building blocks for many

pharmaceuticals.[8]

Precursor to Biologically Active Molecules: The ability to enzymatically reduce the ketone to

a chiral alcohol, followed by CuAAC, provides an effective route to optically pure triazole-

containing compounds.[9] This strategy has been employed to synthesize analogues of beta-

blockers, demonstrating the direct applicability of this scaffold in drug discovery.[9]

Role in Drug Discovery and Development
The scaffolds accessible from 2-azido-1-phenylethanone are of significant interest to drug

development professionals.

Bioisosterism: The 1,2,3-triazole ring formed via click chemistry is a well-established

bioisostere for the amide bond.[7] It offers improved metabolic stability and different

hydrogen bonding capabilities while maintaining a similar spatial arrangement, allowing

chemists to modify peptide-based drug candidates to enhance their pharmacokinetic

properties.

Scaffold for Novel Therapeutics: The 2-hydroxyacetophenone core, which can be accessed

from this molecule, is a known pharmacophore in compounds with antimicrobial and

antioxidant properties.[7] By combining this core with the triazole moiety, novel compounds

with potential activity as Liver X Receptor (LXR) modulators (for atherosclerosis) or

Farnesoid X Receptor (FXR) antagonists (for metabolic diseases) can be generated.[7]

Combinatorial Chemistry: The efficiency and reliability of the CuAAC reaction make 2-azido-
1-phenylethanone an ideal building block for creating large libraries of diverse triazole-

containing compounds for high-throughput screening against various biological targets.

Conclusion
2-Azido-1-phenylethanone is more than a simple organic compound; it is a powerful and

versatile synthetic tool. Its predictable reactivity, particularly in the formation of stable,

functionalizable triazole rings, has cemented its place in the toolbox of organic and medicinal
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chemists. From fundamental heterocyclic synthesis to the development of novel drug

candidates, the strategic application of this α-azido ketone continues to enable significant

advances in chemical and pharmaceutical sciences. Proper understanding of its properties and

adherence to strict safety protocols are paramount to harnessing its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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